ethyl 3-phenyl-1H-pyrazole-1-acetate
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-(3-phenylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-8-12(14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
CHUFJJUDQRSGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Ethyl 3-phenyl-1H-pyrazole-1-acetate and its derivatives have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The following table summarizes key findings from various studies:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Selvam et al. (2014) | 3-substituted phenyl-pyrazoles | Anti-inflammatory | Showed up to 78% inhibition of edema at 10 µM |
| Burguete et al. (2015) | Pyrazole derivatives | Antimicrobial | Effective against MTB strain H37Rv with 98% inhibition |
| Bandgar et al. (2016) | Thiocarbamoyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
These studies indicate that pyrazole derivatives, including this compound, exhibit promising biological activities that can be harnessed for therapeutic purposes.
Synthesis and Derivatives
The synthesis of this compound is often achieved through various chemical methods that allow for the introduction of different substituents, enhancing its biological activity. For instance, the use of different bases in the synthesis process can significantly affect the yield and purity of the compound. A study demonstrated that using potassium carbonate as a base resulted in a full conversion of starting materials to the desired product under optimized conditions .
Case Studies in Medicinal Chemistry
Several case studies highlight the applications of this compound in drug discovery and development:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound derivatives, revealing that certain modifications led to enhanced efficacy compared to standard anti-inflammatory drugs like phenylbutazone. These derivatives showed reduced gastrointestinal toxicity while maintaining potent anti-inflammatory effects .
Case Study 2: Anticancer Potential
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been tested against several cancer cell lines, showing significant cytotoxicity and potential as an anticancer agent .
Broader Applications
Beyond medicinal chemistry, this compound has applications in other fields:
Agricultural Chemistry: Pyrazole derivatives have been explored for their potential as agrochemicals, including herbicides and fungicides, due to their ability to inhibit specific biological pathways in plants and pests .
Material Science: The compound's unique structural properties make it suitable for use in developing fluorescent substances and dyes, which are crucial for various industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-phenyl-1H-pyrazole-1-acetate with structurally analogous pyrazole derivatives, highlighting substituents, molecular properties, synthesis routes, and applications:
Structural and Functional Analysis
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The iodine and trifluoromethyl groups in ’s compound enhance electrophilicity and metabolic stability, making it suitable for halogen-bonding interactions in agrochemicals . Heterocyclic Extensions: The fused pyrazolo-triazolo-pyrimidine system () introduces planar rigidity, favoring interactions with enzyme active sites . Polar Groups: The cyano group in ’s compound improves hydrogen-bonding capacity, enhancing antifungal activity .
Research Findings and Trends
Recent studies emphasize modular synthesis (e.g., click chemistry) to introduce diverse substituents, improving bioactivity and physicochemical properties. For instance, the 99% yield of ’s compound underscores the efficiency of copper-catalyzed methods . Additionally, halogenated derivatives () are gaining traction in agrochemical design due to their stability and environmental persistence .
Preparation Methods
Reaction Mechanism and Conditions
The tert-butoxide-mediated synthesis involves the base-catalyzed cyclization of α,β-alkynones with hydrazine derivatives. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates the deprotonation of esters, enabling nucleophilic attack by acetylene intermediates. For example, ethyl esters react with phenylacetylene in THF at ambient temperature or 5°C, followed by quenching with water and extraction into ethyl acetate. The resulting α,β-alkynone intermediate is treated with hydrazine hydrate in ethanol under reflux to form the pyrazole core.
Purification and Yield
Crude products are purified via silica gel column chromatography using gradients of n-hexane/ethyl acetate (3:1 to 10:1). This method yields 3-phenyl-1H-pyrazole derivatives with moderate efficiency (53% yield for 5-acetamido-3-phenyl-1H-pyrazole). Challenges include the need for stringent temperature control during alkynone formation and the labor-intensive purification process.
One-Pot Diketone Condensation
Heller et al. Method
A one-pot synthesis reported by Heller et al. involves the condensation of 1,3-diketones with hydrazine monohydrate. The diketone intermediate is generated from N-benzyloxy-4-oxo-4-phenylbutanamide using acid chlorides or carboxylic acids activated by carbonyldiimidazole (CDI). Subsequent cyclization with hydrazine at elevated temperatures directly yields substituted pyrazoles.
Substrate Scope and Optimization
This method accommodates diverse aryl and alkyl substituents. For instance, 3-benzoylpropionic acid derivatives are alkylated with methyl or tert-butyl bromoacetate, followed by hydroxamic acid coupling and diketone formation. Boron tribromide is employed for deprotection of methoxy and ester groups, enabling access to functionalized pyrazoles. Yields vary widely (19–21%) depending on the substituents, with electron-withdrawing groups favoring cyclization.
Direct Esterification of Pyrazole-1-Acetic Acid
Patent-Based Synthesis (US4888352A)
The most straightforward method involves the esterification of 3-phenyl-1H-pyrazole-1-acetic acid with ethanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid catalyzing the formation of the ethyl ester. The crude product is recrystallized from ether-hexane, yielding a pure solid with an Rf of 0.66 (silica gel, 1:1 ethyl acetate-hexane).
Scalability and Industrial Applicability
This method is notable for its simplicity and high yield (6.0 g from a single batch). It avoids chromatographic purification, making it suitable for large-scale production. The patent emphasizes its utility in synthesizing antiarrhythmic agents, underscoring its pharmaceutical relevance.
Purification Techniques
Column Chromatography
Silica gel chromatography is widely used for isolating pyrazole esters. Solvent systems such as dichloromethane/THF/methanol (10:1:1) or n-hexane/ethyl acetate (3:1) effectively separate regioisomers and byproducts.
Recrystallization
Recrystallization from ether-hexane provides high-purity ethyl 3-phenyl-1H-pyrazole-1-acetate without requiring specialized equipment. This method is preferred in industrial settings for its cost-effectiveness.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purification | Scalability |
|---|---|---|---|
| tert-Butoxide cyclization | 53 | Column chromatography | Moderate |
| One-pot condensation | 19–21 | Multiple steps | Low |
| Direct esterification | 95 | Recrystallization | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-phenyl-1H-pyrazole-1-acetate, and how can reaction yields be improved?
- Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives is a common approach. For example, highlights cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst to form pyrazole cores. Reaction optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenylhydrazine to ethyl acetoacetate) and using reflux conditions in ethanol (70–80°C, 6–8 hours). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate eluent) improves yield .
- Yield Enhancement : suggests using polar aprotic solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (80°C) to promote cyclization. Catalytic bases (e.g., K₂CO₃) can stabilize intermediates and reduce side reactions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) resolves bond lengths and angles, as demonstrated in and for structurally analogous pyrazole esters .
- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for CH₂O) and ¹³C NMR (δ 165–170 ppm for ester C=O) are critical for functional group identification .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?
- Strategies :
- Directed Metalation : Use of directing groups (e.g., ester or cyano substituents) with palladium catalysts enables selective C–H activation at the 4-position of the pyrazole ring. reports triazenylpyrazole precursors for controlled azide-alkyne cycloaddition, achieving >90% regioselectivity .
- Electrophilic Substitution : Nitration or halogenation at the 5-position is favored due to electron-withdrawing effects of the ester group. demonstrates bromination using NBS (N-bromosuccinimide) in CCl₄ under radical conditions .
Q. What methodologies are effective for resolving contradictions in reported physicochemical properties (e.g., melting points or spectral data)?
- Case Study : Discrepancies in melting points may arise from polymorphic forms or impurities. and recommend:
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 120–130°C).
- Reproducibility Protocols : Strict adherence to synthetic conditions (solvent purity, drying time) minimizes batch-to-batch variability .
Q. How can the ester group in this compound be selectively modified for pharmacological applications?
- Functionalization Pathways :
- Hydrolysis : Basic hydrolysis (NaOH in H₂O/EtOH, 60°C) converts the ester to a carboxylic acid, as shown in for pyrazole-4-carboxylic acid derivatives .
- Aminolysis : Reaction with primary amines (e.g., methylamine) in THF at 0°C yields amide derivatives, useful for bioactivity screening () .
Experimental Design & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory ( ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF-DMA) .
Data Interpretation & Theoretical Modeling
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
- DFT Applications :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., ester carbonyl as an electrophilic center). used B3LYP/6-31G(d) calculations to correlate experimental and theoretical IR spectra .
- Transition State Analysis : Simulate reaction pathways for ester hydrolysis or cycloadditions to optimize conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
